molecular formula C16H14N4O2S B2491961 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 2309777-82-8

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2491961
CAS No.: 2309777-82-8
M. Wt: 326.37
InChI Key: JOKZZSUENRENPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a heterocyclic compound that combines a pyrimidine ring with a thiazole ring. This compound is of interest due to its potential biological and pharmacological properties, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide typically involves the reaction of aminopyrimidine derivatives with thiazole carboxylic acids. One common method includes the use of dimethyl acetylenedicarboxylate as a reagent . The reaction conditions often involve the use of catalysts such as ZnCl2 or NH4I, which facilitate the formation of the pyrimidine and thiazole rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include dimethyl acetylenedicarboxylate, ZnCl2, NH4I, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and thiazole derivatives, such as:

  • 2-aminothiazole
  • 4-phenylpyrimidine
  • Thiazole-4-carboxamide derivatives

Uniqueness

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is unique due to its specific combination of pyrimidine and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14(17-8-10-20-9-4-7-18-16(20)22)13-11-23-15(19-13)12-5-2-1-3-6-12/h1-7,9,11H,8,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKZZSUENRENPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C=CC=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.